Zenarestat
Overview
Description
Zenarestat is an aldose reductase inhibitor . It was investigated as a treatment for diabetic neuropathy and cataract, but its development was terminated . It is a small molecule with the chemical formula C17H11BrClFN2O4 .
Synthesis Analysis
This compound is generally synthesized using anthranilic acid with urea, anthranilamide with phosgene, and anthranilic acid with potassium cyanate or chlorosulfonyl isocyanate .Molecular Structure Analysis
This compound has a molecular weight of 441.636 and a monoisotopic weight of 439.957475409 . It belongs to the class of organic compounds known as quinazolines .Chemical Reactions Analysis
This compound inhibits the metabolism of glucose by the polyol pathway . The polyol pathway allows cells to produce fructose from glucose, and has two steps, which require energy and enzymes . Aldose reductase catalyzes the conversion of glucose to sorbitol in the first step, while the second involves the oxidation of nicotinamide adenine dicnucleotide phosphate .Physical And Chemical Properties Analysis
This compound is a small molecule with the chemical formula C17H11BrClFN2O4 . It has a molecular weight of 441.636 .Scientific Research Applications
Zenarestat in Diabetic Peripheral Neuropathy
This compound, an aldose reductase inhibitor (ARI), has been extensively studied for its effects on diabetic peripheral neuropathy (DPN). Research demonstrates that this compound improves nerve conduction velocity (NCV) and nerve morphology in patients with mild to moderate DPN. In a clinical trial, dose-dependent increments in this compound levels and sorbitol suppression were associated with significant improvements in NCV. Additionally, higher doses producing over 80% sorbitol suppression were linked to an increase in the density of small-diameter sural nerve myelinated fibers, suggesting the importance of potent ARIs like this compound in treating DPN (Greene et al., 1999).
This compound's Role in Animal Models
This compound has also been evaluated in animal models. Studies involving Zucker diabetic fatty (ZDF) rats, a type 2 diabetes model, revealed that this compound improved diabetic peripheral neuropathy. The treatment showed a reduction in nerve sorbitol accumulation and improved nerve dysfunctions, indicating its therapeutic potential for diabetic neuropathy treatment (Shimoshige et al., 2000).
This compound and Endoneurial Blood Flow
In another study, the effects of this compound on endoneurial blood flow (NBF) were explored in diabetic rats. The study found that this compound might help restore or prevent the alteration of endoneurial blood flow resulting from an impairment of nitric oxide function, highlighting its potential role in treating diabetic neuropathy (Kihara et al., 2001).
This compound and Enzyme Specificity
The enzyme specificity and tissue distribution of this compound were investigated, showing its inhibitory effects on rat sciatic nerve aldose reductase and recombinant human aldose reductase. This specificity and its distribution in tissues like the sciatic nerve, lens, retina, and renal cortex underscore its relevance as a therapeutic agent for diabetic peripheral polyneuropathy (Takakura et al., 2001).
Structural Analysis of this compound
Structural analysis of this compound complexed with human recombinant aldose reductase provided insights into its inhibitory mechanism, aiding in the understanding of this class of inhibitors and the rational design of therapeutic agents (Kinoshita et al., 2002).
Green Chemistry in this compound Development
The development of this compound also involved green chemistry principles, demonstrating efforts towards efficient, practical, and environmentally friendly processes in its synthesis. This approach was critical in minimizing waste and improving reaction mass efficiency in the manufacturing process of this compound (Nisiwaki, 2003).
Mechanism of Action
Zenarestat works by inhibiting the metabolism of glucose by the polyol pathway, which possibly slows or reduces the progression of polyneuropathy . Chronic hyperglycemia affects peripheral nerves by an extracellular mechanism with many types of glycation reactions and chemical rearrangements, and an intracellular route involving increased amounts of glucose passing through the polyol pathway .
Safety and Hazards
properties
IUPAC Name |
2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXONDGSPUVNZLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047296 | |
Record name | Zenarestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Polyneuropathy, damage of peripheral neurons, is common in diabetes mellitus patients and causes pain, sensory and motor deficits in the limbs. Zenarestat is an aldose reductase inhibitor which inhibits the metabolism of glucose by the polyol pathway, which possibly slows or reduces progression of polyneuropathy. Chronic hyperglycemia affects peripheral nerves by an extracellular mechanism with many types of glycation reactions and chemical rearrangements, and an intracellular route involving increased amounts of glucose passing through the polyol pathway. The polyol pathway allows cells to produce fructose from glucose, and has two steps, which require energy and enzymes. Aldose reductase catalyzes the conversion of glucose to sorbitol in the first step, while the second involves the oxidation of nicotinamide adenine dicnucleotide phosphate (conversion of NADPH to NADP). Chronic hyperglycemia causes damage by overactivity of the polyol pathway, causing a decrease in cellular NADPH levels, reducing the amount of glutathione (a free radical scavenger), and nitric oxide (a vasodilator), as well as increasing cellular sorbital levels, causing decreased levels of myo-inositol (necessary for Na-K ATPase function) and increased fructose, thus increasing AGE (advanced glycosylation end products), the byproduct of the polyol pathway. The suppression of the first step in the polyol pathway by zenarestat prevents these deleterious processes from occuring. | |
Record name | Zenarestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
112733-06-9 | |
Record name | Zenarestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112733-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zenarestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112733069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zenarestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zenarestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZENARESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/180C9PJ8JT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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